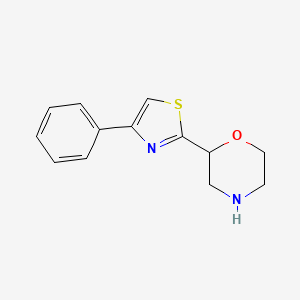

2-(4-Phenyl-1,3-thiazol-2-yl)morpholine

Description

Properties

IUPAC Name |

2-(4-phenyl-1,3-thiazol-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-2-4-10(5-3-1)11-9-17-13(15-11)12-8-14-6-7-16-12/h1-5,9,12,14H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFGSIUOHSCTRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=NC(=CS2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Formation via Cyclization

A common approach to synthesize the 1,3-thiazole ring involves the cyclization of α-haloketones (such as phenacyl bromide derivatives) with thiourea or thioamide derivatives. This method is well-documented for preparing 4-substituted thiazoles:

- Reaction Conditions: The cyclization is typically performed in ethanol or methanol under reflux conditions (approximately 40–80 °C) for 2 to 5 hours.

- Catalysts: Sometimes, catalytic amounts of DMF or other polar aprotic solvents are used to enhance the reaction rate.

- Yields: The reaction generally yields the 4-phenylthiazole intermediate in moderate to high yields (60–90%).

For example, phenacyl bromide reacts with a suitable thioamide to form the 4-phenyl-1,3-thiazole core, which can then be further functionalized.

Representative Synthetic Route Example

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Phenacyl bromide + thiourea in ethanol, reflux 2 h | Cyclization to form 4-phenyl-1,3-thiazole | 75–85 |

| 2 | 4-Phenyl-1,3-thiazole-2-halide + morpholine in ethanol, 25–40 °C, 12 h | Nucleophilic substitution to attach morpholine | 70–80 |

| Alternative Step 2 | 4-Formyl-4-phenyl-1,3-thiazole + morpholine + sodium triacetoxyborohydride in THF, room temp, 6 h | Reductive amination to form 2-(4-phenyl-1,3-thiazol-2-yl)morpholine | 65–75 |

Solvent and Reagent Considerations

- Solvents: Ethanol and methanol are commonly used due to their polarity and ability to dissolve both organic substrates and morpholine.

- Reducing Agents: Sodium triacetoxyborohydride is favored for reductive amination due to its selectivity and mildness.

- Bases: In some steps, mild bases or buffering agents may be used to maintain reaction pH and improve yields.

- Temperature: Mild temperatures (20–40 °C) are preferred to avoid decomposition and side reactions.

Research Findings and Optimization

- The use of polyethylene glycol (PEG-400) as a green solvent has been reported to improve yields and reaction rates in thiazole synthesis.

- Controlled temperature and stirring are critical to maximize yield and minimize by-products.

- Single crystal diffraction analysis confirms the structure and purity of the final compound, ensuring the success of the synthetic route.

- Modifications in substituents on the thiazole ring can influence the reactivity and selectivity of the morpholine attachment step.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of α-haloketones with thiourea | Phenacyl bromide, thiourea, ethanol | Reflux 2–5 h | Straightforward, good yields | Requires halogenated precursors |

| Nucleophilic substitution | 2-halothiazole derivative, morpholine, ethanol | 25–40 °C, 12 h | Mild conditions, simple | Needs halogenated intermediate |

| Reductive amination | 4-formylthiazole, morpholine, sodium triacetoxyborohydride, THF | Room temp, 6 h | One-step, avoids high temp cyclization | Requires aldehyde intermediate and reducing agent |

Chemical Reactions Analysis

Types of Reactions: 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Production of reduced derivatives.

Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Medicinal Chemistry

The primary application of 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine lies in the field of medicinal chemistry . Research indicates that compounds containing thiazole and morpholine moieties exhibit a range of biological activities, including:

- Antimicrobial Properties : The compound is being investigated for its potential to target various infections.

- Anticancer Activity : Preliminary studies suggest that it may have efficacy against certain types of cancer cells due to its ability to interact with biological targets involved in cell proliferation and survival.

Synthesis and Chemical Behavior

The synthesis of this compound can be approached through various methods that involve the combination of thiazole and morpholine derivatives. Its chemical behavior is influenced by the functional groups present in its structure, allowing it to undergo various reactions that can be exploited for further functionalization or derivatization.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies focus on:

- Binding Affinity : Evaluating how well the compound binds to specific receptors or enzymes.

- Mechanism of Action : Investigating the pathways through which the compound exerts its biological effects.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds can be insightful. Below is a table summarizing some related compounds and their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(Morpholinomethyl)thiazole | Morpholine linked to thiazole | Enhanced solubility in polar solvents |

| 2-(4-Methylphenyl)-1,3-thiazole | Methyl group on phenyl substituent | Increased lipophilicity |

| 5-(Morpholino)-1,3-thiazole | Morpholine directly attached to thiazole | Potential for increased biological activity |

| N-(benzo[d]thiazol-2-yl)-morpholine | Benzothiazole structure | Exhibits strong anti-inflammatory properties |

The distinct combination of the phenyl group on the thiazole and the morpholine ring in this compound may confer unique pharmacological properties compared to these derivatives.

Future Research Directions

Ongoing research is focused on:

- In Vivo Studies : To evaluate the therapeutic potential and safety profile of this compound.

- Derivatization : Exploring modifications to enhance its efficacy and selectivity against specific biological targets.

Mechanism of Action

The mechanism by which 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences between 2-(4-phenyl-1,3-thiazol-2-yl)morpholine and its analogues:

| Compound Name | Substituent on Thiazole | Additional Functional Groups | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|---|

| This compound | Phenyl | Morpholine ring | C₁₃H₁₄N₂OS | 246.33 | Aromatic thiazole, oxygenated morpholine |

| 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine | 4-Chlorophenyl | Morpholine ring | C₁₃H₁₃ClN₂OS | 280.77 | Chlorine atom enhances hydrophobicity |

| 4-[4-(3-Fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]morpholine | 3-Fluoro-2-methoxyphenyl | Morpholine ring | C₁₄H₁₅FN₂O₂S | 294.34 | Fluoro and methoxy groups modulate electronic properties |

| 2-(4-Methyl-1,3-thiazol-2-yl)morpholine | Methyl | Morpholine ring | C₈H₁₂N₂OS | 184.26 | Smaller substituent reduces steric hindrance |

Key Observations :

Physicochemical Properties

Analysis :

- The pKa of the methyl-substituted analogue (7.77) suggests a weakly basic nitrogen in the morpholine ring, which may influence protonation states under physiological conditions .

- The boiling point and density data for the methyl derivative indicate moderate thermal stability and compact molecular packing.

Biological Activity

The compound 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens and cancer cell lines, and structure-activity relationships (SAR) based on recent studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features a morpholine ring attached to a thiazole moiety with a phenyl substituent, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has been evaluated for its effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Candida albicans | 42 µg/mL | |

| Escherichia coli | 28 µg/mL |

The presence of halogen substituents on the phenyl ring has been shown to enhance the antibacterial activity of thiazole derivatives. For instance, compounds with halogenated phenyl groups demonstrated improved efficacy against Gram-positive bacteria compared to their non-halogenated counterparts .

Anticancer Activity

In addition to its antimicrobial properties, this compound exhibits promising anticancer activity. Studies have evaluated its effects on various cancer cell lines, focusing on mechanisms such as apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| A549 (Lung) | 5.6 | Induction of apoptosis | |

| HT29 (Colon) | 2.01 | Cell cycle arrest at G0/G1 phase | |

| MCF-7 (Breast) | 3.5 | Inhibition of Bcl-2 protein |

The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with key proteins involved in cell survival pathways. For example, it has been shown to inhibit the anti-apoptotic Bcl-2 protein, leading to increased cell death in sensitive cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives like this compound is heavily influenced by their chemical structure. Modifications in the phenyl ring or the thiazole moiety can significantly alter their potency.

Key Findings:

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups (e.g., nitro groups) on the phenyl ring enhances lipophilicity and improves binding affinity to target enzymes such as carbonic anhydrase II (CA-II), resulting in better inhibitory activity .

- Substituent Positioning : The position of substituents on the thiazole ring plays a critical role in determining biological activity. For instance, para-substituted derivatives often exhibit greater potency than their ortho or meta counterparts due to steric and electronic effects .

Case Studies

Several case studies have illustrated the potential of thiazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study demonstrated that a series of thiazole derivatives exhibited significant antifungal activity against Candida albicans, with MIC values comparable to standard antifungal agents like fluconazole .

- Anticancer Research : Compounds derived from thiazoles were tested against multiple cancer cell lines, showing IC50 values that suggest strong antiproliferative effects and potential for development into therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of thiazole-morpholine derivatives typically involves coupling reactions under controlled conditions. For example, a multi-step protocol using catalysts like Cu(I) for click chemistry or Pd-based catalysts for cross-coupling can be employed. Solvent systems such as DMF or THF, combined with reflux conditions (60–100°C), have been effective for cyclization and functional group incorporation . Characterization via IR and NMR spectroscopy is critical to confirm the presence of thiazole (C=S stretch at ~1250 cm⁻¹) and morpholine rings (C-O-C signals at ~3.5–3.7 ppm in ¹H NMR) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Based on structurally related compounds (e.g., 4-(Thiazol-2-yl)morpholine), this compound likely requires:

- Storage : At 2–8°C in a dry, inert environment to prevent decomposition .

- PPE : Nitrile gloves, face shields, and EN 166-certified safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks (H335: respiratory irritation) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental elemental analysis data for this compound?

- Methodological Answer : Discrepancies in C/H/N content (e.g., ±0.3% deviation) may arise from incomplete purification or hygroscopicity. Techniques include:

- Recrystallization : Use solvents like ethanol/water mixtures to improve purity.

- Karl Fischer titration : Quantify residual moisture to adjust elemental analysis calculations .

- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) to confirm stoichiometry .

Q. What computational strategies are effective for predicting the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Parameters include a grid box size of 25 ų and Lamarckian genetic algorithms .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density maps, focusing on the thiazole ring’s electrophilic sites .

Q. How do structural modifications (e.g., substituents on the phenyl ring) impact the compound’s physicochemical properties?

- Methodological Answer :

- LogP Analysis : Introduce electron-withdrawing groups (e.g., -NO₂) to increase hydrophobicity, measured via shake-flask method or HPLC retention times .

- Thermal Stability : TGA/DSC can assess decomposition temperatures; fluorinated substituents enhance stability (e.g., 4-fluorophenyl derivatives show ΔT₅% > 200°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.